methyl 2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a methyl ester group at position 3 and an (E)-configured propenoyl amino substituent at position 2.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-propoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-3-13-26-15-10-7-14(8-11-15)9-12-18(23)22-20-19(21(24)25-2)16-5-4-6-17(16)27-20/h7-12H,3-6,13H2,1-2H3,(H,22,23)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUIRXPWPGFOO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. One common method includes the condensation of a thiophene derivative with a propoxyphenyl prop-2-enoyl compound under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives, which exhibit structural variations in their ester groups and aryl/heteroaryl substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Detailed Research Findings
Substituent Effects on Bioactivity
- Electron-Donating vs. In contrast, the 2-fluorobenzoyl analog () exhibits antiviral activity due to fluorine’s electronegativity and hydrogen-bonding disruption .
- Steric and Lipophilic Considerations : The 4-propoxyphenyl group in the target compound introduces a longer alkyl chain compared to methoxy analogs, increasing lipophilicity (predicted XLogP3: ~6.2) and possibly blood-brain barrier permeability. This contrasts with the biphenyl analog (), where bulkiness may limit solubility .
Ester Group Influence
- Methyl vs. Ethyl Esters : Methyl esters (target compound) generally hydrolyze faster than ethyl esters, impacting metabolic stability. Ethyl esters in analogs (e.g., ) may prolong half-life in vivo but reduce aqueous solubility .
Biological Activity
Methyl 2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications in cancer treatment, and other therapeutic potentials.
Overview of the Compound
The compound belongs to the thiophene derivatives class, known for their diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. It is believed to inhibit specific enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 | 23.2 | Induction of apoptosis via caspase activation |
| Study 2 | HeLa | 30.5 | Cell cycle arrest at G2/M phase |
| Study 3 | A549 | 45.0 | Inhibition of proliferation through receptor modulation |
Case Studies
- MCF-7 Cells : The compound was tested on MCF-7 cells, resulting in a significant reduction in cell viability (26.86%) at an IC50 of 23.2 μM. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating effective induction of programmed cell death .
- HeLa Cells : In HeLa cells, the compound exhibited an IC50 of 30.5 μM, causing cell cycle arrest predominantly at the G2/M phase. This suggests that it may interfere with mitotic processes, leading to reduced cell proliferation .
- A549 Cells : The compound also showed activity against A549 lung cancer cells with an IC50 value of 45.0 μM, highlighting its broad-spectrum antitumor potential .
Additional Biological Activities
Beyond its antitumor properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : Research indicates possible neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
